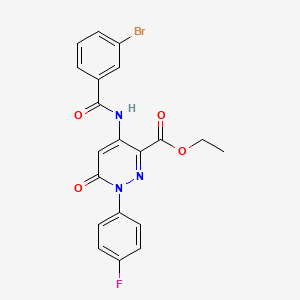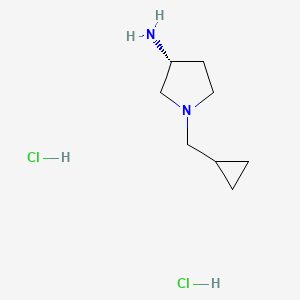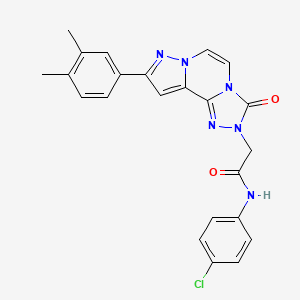
Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate" is a complex organic molecule that likely contains a pyridazine ring, a common feature in many pharmaceuticals and organic materials. The presence of substituents such as a bromobenzamido group and a fluorophenyl group suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-substituted cyclohexenone with ammonium acetate in glacial acetic acid . This suggests that the synthesis of the compound might also involve similar strategies, such as the use of ammonium acetate and acetic acid as reagents and solvents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD). For instance, the crystal structure of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined by XRD, which provided insights into the conformation of the molecule . This implies that the molecular structure of "Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate" could also be elucidated using XRD to reveal its conformation and possible intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also participate in reactions with active methylene reagents to form a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of analytical techniques. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, NMR, UV-Vis, and mass spectrometry, and its properties were evaluated by quantum chemical calculations . This suggests that a similar approach could be used to characterize the physical and chemical properties of "Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate," including its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Anticancer Activity
Heterocyclic compounds, due to their diverse structural features and biological activities, have been a focal point in the synthesis of new pharmaceuticals. For instance, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been explored. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020). This research underscores the potential of heterocyclic compounds in developing anticancer agents, suggesting that compounds like Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate could have similar applications.
Antimicrobial and Antioxidant Properties
The exploration of heterocyclic compounds extends to their antimicrobial and antioxidant properties. For example, the synthesis and pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives revealed significant antimicrobial activity against various bacterial and fungal species, as well as notable antioxidant properties (Dey et al., 2022). These findings suggest that structurally similar compounds could be valuable in the search for new antimicrobial and antioxidant agents, highlighting a potential research application for Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate in this domain.
Fluorinated Compounds and Enhanced Biological Activity
The introduction of fluorine atoms into organic molecules is a common strategy to enhance their biological activity, owing to fluorine's unique properties. Research into fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs, with some compounds exhibiting significant activity against selected bacterial and fungal strains (Desai, Joshi, & Rajpara, 2013). This suggests that the fluorine atom in Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate could similarly contribute to enhanced biological activity, indicating a valuable avenue for research into its potential applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O4/c1-2-29-20(28)18-16(23-19(27)12-4-3-5-13(21)10-12)11-17(26)25(24-18)15-8-6-14(22)7-9-15/h3-11H,2H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBCNNRXWOWMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)


![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)






![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
